molecular formula C8H10Cl2Si B1584166 p-Tolylmethyldichlorosilane CAS No. 25898-37-7

p-Tolylmethyldichlorosilane

Cat. No.: B1584166
CAS No.: 25898-37-7
M. Wt: 205.15 g/mol
InChI Key: MRUIMSDHOCZKQH-UHFFFAOYSA-N
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Description

p-Tolylmethyldichlorosilane: is an organosilicon compound with the molecular formula C8H10Cl2Si . It is a dichlorosilane derivative where a p-tolyl group is bonded to a silicon atom, which is also bonded to two chlorine atoms and one methyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including materials science and polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolylmethyldichlorosilane can be synthesized through the reaction of p-tolylmagnesium bromide with silicon tetrachloride. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

p-TolylMgBr+SiCl4This compound+MgCl2\text{p-TolylMgBr} + \text{SiCl}_4 \rightarrow \text{this compound} + \text{MgCl}_2 p-TolylMgBr+SiCl4​→this compound+MgCl2​

The reaction is usually performed in a solvent such as diethyl ether or tetrahydrofuran, and the temperature is maintained at a low level to control the reaction rate .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of p-tolyl chloride with methylchlorosilane in the presence of a catalyst. The process involves the following steps:

  • Mixing p-tolyl chloride and methylchlorosilane in a reactor.
  • Adding a catalyst such as aluminum chloride to facilitate the reaction.
  • Heating the mixture to a specific temperature to promote the reaction.
  • Purifying the product through distillation to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: p-Tolylmethyldichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols to form corresponding silane derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form p-tolylmethylsilanediol and hydrochloric acid.

    Oxidation: The compound can be oxidized to form p-tolylmethylsilanol or further to p-tolylmethylsilanoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as alcohols, amines, or thiols are used in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: p-Tolylmethylsilane derivatives.

    Hydrolysis: p-Tolylmethylsilanediol and hydrochloric acid.

    Oxidation: p-Tolylmethylsilanol and p-tolylmethylsilanoic acid.

Scientific Research Applications

Chemistry: p-Tolylmethyldichlorosilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which are used to improve the adhesion between organic and inorganic materials .

Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality. It is also used in the synthesis of silicon-based drugs and drug delivery systems .

Medicine: The compound is explored for its potential in developing silicon-based pharmaceuticals and medical devices. Its derivatives are studied for their antimicrobial and anticancer properties .

Industry: this compound is used in the production of silicone polymers and resins. It is also employed in the manufacture of coatings, adhesives, and sealants .

Mechanism of Action

The mechanism of action of p-Tolylmethyldichlorosilane involves its ability to react with various nucleophiles due to the presence of reactive chlorine atoms. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and sulfur atoms, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

    p-Tolyltrichlorosilane: Similar to p-Tolylmethyldichlorosilane but with three chlorine atoms bonded to the silicon atom.

    Chloromethylmethyldichlorosilane: Contains a chloromethyl group instead of a p-tolyl group.

    Diisopropyldichlorosilane: Contains two isopropyl groups instead of a p-tolyl group.

Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of organosilicon compounds with tailored functionalities .

Properties

IUPAC Name

dichloro-methyl-(4-methylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2Si/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUIMSDHOCZKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334056
Record name p-tolylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25898-37-7
Record name p-tolylmethyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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